molecular formula C17H15F3N2O5S B12858886 Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B12858886
M. Wt: 416.4 g/mol
InChI Key: CMXBQYFQOOBXEA-ZOOFURHGSA-N
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Description

Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of thieno[2,3-b]pyridine derivatives.

Preparation Methods

The synthesis of Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate involves multiple steps. One common synthetic route includes the reaction of 3-amino-thiophene-2-carboxylate derivatives with ethyl 2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enoate under specific conditions . The reaction typically requires a solvent such as xylene and a catalyst like pyrrolidine. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .

Mechanism of Action

The mechanism of action of Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives .

Comparison with Similar Compounds

Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate can be compared with other thieno[2,3-b]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and biological activities .

Biological Activity

Ethyl 3-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thieno[2,3-b]pyridine-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple functional groups that may contribute to its biological activity. Its molecular formula is C13H14F3N1O4S1C_{13}H_{14}F_3N_1O_4S_1, and it features a thieno[2,3-b]pyridine core, which is known for various pharmacological effects.

Synthesis

The synthesis of this compound involves several steps, including the formation of the thieno[2,3-b]pyridine scaffold and the introduction of the ethoxycarbonyl and trifluoromethyl groups. The reaction conditions often include refluxing with appropriate solvents and reagents to ensure high yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thienopyridines possess significant antimicrobial properties. For instance, in vitro tests indicated that various thienopyridine compounds exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using disk diffusion assays, revealing that compounds similar to this compound showed promising results against strains like Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thienopyridine Derivatives

CompoundMIC (µg/mL)Gram-positiveGram-negative
7b6.312.525
5b12.512.550
6b50100>200

Antiviral Activity

The antiviral potential of thienopyridine derivatives has also been explored. Certain compounds in this class have shown efficacy against viruses such as HSV-1 (Herpes Simplex Virus type 1). The mechanism often involves inhibition of viral replication through interference with viral enzymes or host cell pathways .

Analgesic Properties

Some thienopyridine derivatives have been evaluated for analgesic activity using animal models. In tests such as the hot plate assay and acetic acid-induced writhing test, certain compounds demonstrated significant pain relief compared to standard analgesics .

Table 2: Analgesic Effects of Thienopyridine Derivatives

CompoundHot Plate Latency (s)Writhing Test (No. of Writhes)
4dIncreasedReduced
4eIncreasedReduced

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial properties of various thienopyridine derivatives against clinical strains of bacteria. The findings indicated that modifications at specific positions on the pyridine ring significantly influenced antibacterial potency .
  • Analgesic Testing : In a comparative study of several thienopyridine derivatives for analgesic activity, compound analogs were found to exhibit enhanced effects in pain models compared to controls .

Properties

Molecular Formula

C17H15F3N2O5S

Molecular Weight

416.4 g/mol

IUPAC Name

ethyl 3-[[(E)-2-ethoxycarbonyl-4,4,4-trifluoro-3-hydroxybut-2-enylidene]amino]thieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C17H15F3N2O5S/c1-3-26-15(24)10(13(23)17(18,19)20)8-22-11-9-6-5-7-21-14(9)28-12(11)16(25)27-4-2/h5-8,23H,3-4H2,1-2H3/b13-10+,22-8?

InChI Key

CMXBQYFQOOBXEA-ZOOFURHGSA-N

Isomeric SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N=C/C(=C(/C(F)(F)F)\O)/C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CC=C2)N=CC(=C(C(F)(F)F)O)C(=O)OCC

Origin of Product

United States

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